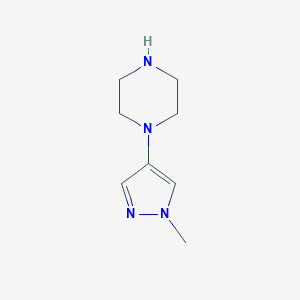

1-(1-methyl-1H-pyrazol-4-yl)piperazine

Descripción

Propiedades

IUPAC Name |

1-(1-methylpyrazol-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-7-8(6-10-11)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDXNHGVYPISPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174207-79-4 | |

| Record name | 1-(1-methyl-1H-pyrazol-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Overview:

The most common approach involves the cyclization of appropriately substituted piperazine derivatives with pyrazole precursors under controlled conditions to form the heterocyclic core.

Step-by-step Process:

-

- N-protected piperazine derivatives (e.g., N-Boc or N-alkyl protected piperazine)

- Pyrazole derivatives, such as 1-methyl-1H-pyrazole-4-carboxylic acid or its esters

-

- Solvent: Organic solvents like dichloromethane, methanol, or toluene

- Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids

- Temperature: Reflux conditions (approximately 80–110°C)

- Time: 12–24 hours for complete cyclization

-

- Combine N-protected piperazine with the pyrazole derivative in the chosen solvent.

- Add a catalytic amount of acid to facilitate cyclization.

- Heat under reflux with stirring until the reaction reaches completion (monitored via TLC or HPLC).

- Cool the mixture, then perform aqueous workup to remove residual catalysts and impurities.

-

- Formation of a cyclized intermediate, such as a piperazine-pyrazole adduct, which can be further processed.

Deprotection and Functional Group Modifications

Method Overview:

Post-cyclization, protecting groups on nitrogen atoms are removed to expose reactive sites, enabling subsequent modifications.

Procedure:

- Use of acids such as trifluoroacetic acid (TFA) or hydrochloric acid for deprotection.

- Conditions: Room temperature or mild heating, typically 1–4 hours.

- Purification: Extraction and chromatography to isolate the free amine or heterocyclic compound.

Alkylation or Methylation to Introduce the Methyl Group on Pyrazole

Method Overview:

The methylation at the 1-position of pyrazole is achieved via methylation of the pyrazole ring prior to cyclization or post-cyclization methylation.

Common Techniques:

- Reagents: Methyl iodide, dimethyl sulfate, or methyl triflate.

- Conditions:

- Solvent: Acetone, acetonitrile, or DMF

- Base: Potassium carbonate or sodium hydride

- Temperature: 0°C to room temperature

- Procedure:

- Dissolve pyrazole or its derivative in the solvent.

- Add base to deprotonate the nitrogen.

- Slowly add methylating agent under stirring.

- Allow the reaction to proceed at room temperature or slightly elevated temperature.

- Quench, extract, and purify the methylated pyrazole derivative.

Industrial Scale Synthesis Considerations

Optimization:

- Use of continuous flow reactors to control temperature and reaction times.

- Catalysts and solvents are selected to maximize yield and minimize impurities.

- Avoidance of toxic solvents like pyridine by employing greener alternatives such as ethanol or ethyl acetate.

Reaction Data Table:

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| 1 | N-protected piperazine + pyrazole derivative | Dichloromethane | Acid catalyst | Reflux (~80–110°C) | 12–24h | 65–80% | Cyclization to form heterocycle |

| 2 | Methylating agent (e.g., methyl iodide) | Acetonitrile | None | 0–25°C | 4–8h | 70–85% | Methylation at pyrazole nitrogen |

| 3 | Deprotection | TFA or HCl | None | Room temp | 1–4h | 90% | Removal of protecting groups |

Research Findings and Patent Literature

- Patent WO2015063709A1 describes an improved process avoiding toxic solvents like pyridine, emphasizing the cyclization of N-protected piperazine with acetoacetic acid derivatives, followed by hydrazine-mediated formation of the pyrazole ring, and subsequent methylation steps.

- The process involves Lawesson's reagent for cyclization, which enhances yields and purity, especially on an industrial scale.

- The method emphasizes reaction condition optimization , such as temperature control and catalyst selection, to improve efficiency and safety.

Summary of Key Points:

- The synthesis predominantly involves cyclization of piperazine derivatives with pyrazole precursors under reflux.

- Protection and deprotection strategies are crucial for selective functionalization.

- Methylation of the pyrazole ring is achieved via alkylation with methyl halides in suitable solvents.

- Industrial processes focus on greener solvents, continuous flow techniques, and catalyst optimization to ensure scalability and safety.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Methyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperazine rings .

Aplicaciones Científicas De Investigación

Biological Activities

1-(1-methyl-1H-pyrazol-4-yl)piperazine exhibits several biological activities, making it a compound of interest in drug development:

- Antitumor Activity : Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to possess anti-inflammatory effects, which are crucial for developing treatments for inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators .

- Antimicrobial Effects : There is evidence suggesting that this compound can act against various microbial strains. Studies have demonstrated that pyrazole derivatives exhibit antimicrobial activity, which could be beneficial in treating infections .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Cancer Treatment

Research has highlighted the potential of this compound in oncology. Its ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent.

| Study | Findings |

|---|---|

| Study A | Inhibition of breast cancer cell proliferation by inducing apoptosis |

| Study B | Cytotoxic effects on lung cancer cell lines observed in vitro |

Neurological Disorders

Given its structural characteristics, this compound may also have neuroprotective properties. It is hypothesized that it could modulate neurotransmitter systems, offering potential therapeutic benefits for neurological conditions.

| Activity Type | Observed Effect |

|---|---|

| Neuroprotection | Modulation of neurotransmitter systems potentially aiding in conditions like Alzheimer's disease |

Case Studies

Several case studies have explored the efficacy of similar compounds, providing insights into potential applications:

- Antitumor Efficacy :

- Inflammation Models :

- Antimicrobial Research :

Mecanismo De Acción

The mechanism of action of 1-(1-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparación Con Compuestos Similares

Comparison with Similar Piperazine Derivatives

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of 1-(1-methyl-1H-pyrazol-4-yl)piperazine with structurally or functionally related compounds:

Structural Analogues

Functional Analogues

Anticancer Activity :

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., compound 5a) show time-dependent cytotoxicity (80% growth inhibition at 72 hours) . The target compound’s pyrazole moiety may offer similar cytotoxicity with improved solubility due to reduced hydrophobicity.

- Volitinib (c-Met inhibitor) contains a triazolopyrazine core linked to a pyrazole, demonstrating IC50 < 10 nM in kinase assays . The target compound’s simpler structure could serve as a precursor for similar kinase-targeted agents.

Antibacterial Activity :

- Receptor Binding: 1-(2-Methoxyphenyl)piperazine derivatives show high dopamine D2 receptor affinity (Ki: 12 nM) . The target compound’s pyrazole group lacks the methoxy group’s electron-donating effects, likely redirecting binding to non-CNS targets.

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | 1-(4-Chlorobenzhydryl)piperazine | 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(Phenylsulfonyl)piperazine |

|---|---|---|---|---|

| LogP | ~1.8 (estimated) | ~3.5 | ~2.2 | ~2.8 |

| Solubility (µg/mL) | >100 (predicted) | <50 | 20–40 | <30 |

| Metabolic Stability | High (pyrazole resists oxidation) | Moderate (aromatic chlorination) | Low (rapid N-dealkylation) | Low (sulfonyl cleavage) |

| Key Advantages | Balanced lipophilicity, H-bonding | High cytotoxicity | CNS penetration | Enzyme inhibition |

Key Research Findings and Implications

Pyrazole vs. Aromatic Substituents: The pyrazole group in this compound provides a unique electronic profile (moderate π-π stacking and hydrogen-bonding capabilities) compared to chlorophenyl or benzoyl groups. This may enhance selectivity for non-CNS targets (e.g., kinases or bacterial enzymes) while minimizing psychoactive side effects .

Synthetic Versatility : The methylene bridge allows facile functionalization at the piperazine nitrogen, enabling rapid generation of analogues for structure-activity relationship (SAR) studies .

Antibacterial Potential: Pyrazole-containing piperazines (e.g., compound 4e in ) show comparable activity to phenyl derivatives but with improved solubility, suggesting the target compound could be optimized for Gram-negative pathogens.

Actividad Biológica

1-(1-Methyl-1H-pyrazol-4-yl)piperazine is a compound belonging to the piperazine class, which is recognized for its diverse biological activities. This article delves into the various biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4, with a molecular weight of approximately 164.21 g/mol. Its structure features a piperazine ring substituted with a 1-methyl-1H-pyrazol-4-yl group, which is crucial for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it possesses significant antibacterial properties, with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

- Antimycobacterial Activity : Preliminary investigations suggest that this compound may inhibit the growth of Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .

- Anti-inflammatory Effects : this compound has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

The biological effects of this compound are primarily attributed to its interaction with various receptors in the central nervous system (CNS). These interactions may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in mood regulation and anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Methylphenyl)-piperazine | Contains a phenyl group instead of pyrazole | Often used in antidepressant formulations |

| Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazine | Incorporates tert-butyl group | Exhibits significant anxiolytic effects |

| 1-(3-Methylisophthalic acid)-piperazine | Contains an isophthalic acid moiety | Demonstrates different pharmacological profiles |

The presence of the pyrazole ring in this compound may contribute to its specific biological activities, distinguishing it from other piperazine derivatives.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antibacterial Efficacy : A study evaluating the antibacterial activity of various piperazine derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

- Neuropharmacological Studies : Another investigation focused on a related compound demonstrated significant anxiolytic and antidepressant-like effects in animal models, suggesting that similar mechanisms may be at play for this compound .

- Inflammation Models : In vitro assays indicated that this compound could reduce pro-inflammatory cytokine production in macrophages, supporting its role as an anti-inflammatory agent .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 1-(1-methyl-1H-pyrazol-4-yl)piperazine, and how can reaction conditions be optimized for higher yields? A:

-

Key Steps : Alkylation of piperazine precursors (e.g., using propargyl bromide or substituted hydrazines) followed by cyclization or click chemistry for functionalization .

-

Optimization :

- Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilic substitution .

- Catalysts : CuSO₄·5H₂O/sodium ascorbate for azide-alkyne cycloaddition (click chemistry) improves regioselectivity .

- Monitoring : TLC with hexane/ethyl acetate (1:2) tracks reaction progress .

-

Data Table :

Reaction Step Reagents/Conditions Yield Range Piperazine alkylation Propargyl bromide, K₂CO₃, DMF, RT, 6–7 h 60–75% Triazole formation CuSO₄, sodium ascorbate, H₂O/DCM 70–85%

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives? A:

- NMR : ¹H/¹³C NMR identifies substituents on the pyrazole and piperazine rings (e.g., methyl group at δ ~3.8 ppm) .

- HRMS : Validates molecular formula (e.g., m/z 207.1372 for C₉H₁₅N₄⁺) .

- X-ray Diffraction : Confirms crystal structure and stereochemistry (e.g., pyrazole-piperazine dihedral angles) .

- IR Spectroscopy : Detects functional groups (e.g., C-N stretches at ~1250 cm⁻¹) .

Advanced Functionalization for SAR Studies

Q: How can researchers introduce diverse substituents to explore structure-activity relationships (SAR) in this compound class? A:

- Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties for biological activity modulation .

- Nucleophilic Substitution : Replace halides (e.g., chloroacetyl groups) with amines or thiols .

- Coupling Reagents : Use EDC/HOAt for peptide derivatization on carboxyl groups .

- Example : Fluorophenyl substituents enhance receptor binding affinity in kinase inhibitors .

Biological Activity Evaluation

Q: What methodological frameworks are used to assess the anticancer or antimicrobial potential of this compound? A:

- In Vitro Assays :

- In Vivo Models : Xenograft studies in nude mice evaluate tumor growth suppression .

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria .

Computational Modeling

Q: How do molecular docking and DFT calculations aid in understanding target interactions? A:

- Docking (e.g., AutoDock Vina) : Predicts binding modes to targets like c-Met kinase (PDB: 3LQ8) .

- DFT : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) .

- Example : Pyrazole nitrogen interactions with kinase hinge regions correlate with inhibitory activity .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported synthesis yields or biological activity across studies? A:

- Variable Factors :

- Catalyst Loading : Excess CuSO₄ may reduce triazole yields due to side reactions .

- Solvent Polarity : DMF vs. THF affects reaction rates in alkylation steps .

- Statistical Analysis : Use Design of Experiments (DoE) to isolate critical parameters .

Purification Challenges

Q: What chromatographic techniques are optimal for purifying piperazine derivatives? A:

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:8) resolves polar impurities .

- HPLC : Reverse-phase C18 columns for high-purity isolates (e.g., >98% for pharmacological studies) .

Safety and Handling

Q: What precautions are necessary when handling this compound in the lab? A:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye irritation .

- Ventilation : Use fume hoods due to potential toxic fumes during synthesis .

- Storage : Inert atmosphere, –20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.